4-{[1-(oxane-4-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide
Description
4-{[1-(Oxane-4-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide is a heterocyclic compound featuring a pyridine core substituted with a carboxamide group at position 2 and a complex ether-linked side chain at position 4. The side chain comprises an azetidine (4-membered nitrogen ring) conjugated to an oxane (tetrahydropyran) moiety via a carbonyl group.
Molecular Formula: Calculated as C₁₅H₁₉N₃O₅ (approximated based on structural analysis).
Key Functional Groups:
- Pyridine ring (aromatic nitrogen base).
- Carboxamide (-CONH₂) at position 2.
- Azetidine (4-membered ring) with a carbonyl-linked oxane substituent.
Properties
IUPAC Name |
4-[1-(oxane-4-carbonyl)azetidin-3-yl]oxypyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c16-14(19)13-7-11(1-4-17-13)22-12-8-18(9-12)15(20)10-2-5-21-6-3-10/h1,4,7,10,12H,2-3,5-6,8-9H2,(H2,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSXCBCHOQYBFSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)N2CC(C2)OC3=CC(=NC=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(oxane-4-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide typically involves multiple steps, starting from readily available starting materialsThe final step involves the coupling of the azetidine-oxane intermediate with a pyridine-2-carboxamide derivative under appropriate reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining high purity and consistency of the final product.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis at two primary sites: the pyridine-2-carboxamide and the oxane-4-carbonyl ester.
-
The carboxamide hydrolyzes to a carboxylic acid under harsh conditions, as observed in structurally analogous pyridine carboxamides .
-
The oxane-4-carbonyl ester demonstrates stability under neutral conditions but hydrolyzes in basic media to yield a carboxylic acid, consistent with ester reactivity .
Nucleophilic Substitution
The azetidine ring and carbonyl groups are susceptible to nucleophilic attack due to ring strain and electrophilic character.
-
The azetidine ring undergoes ring-opening with amines, forming linear chain products, as reported in azetidine-containing pharmaceuticals .
-
The oxane-4-carbonyl group reacts with Grignard reagents, yielding alcohol adducts .
Reduction and Oxidation
The pyridine ring and carbonyl functionalities participate in redox reactions.
-
Catalytic hydrogenation reduces the pyridine ring to piperidine, retaining the azetidine and oxane substituents .
-
LiAlH₄ reduces the carboxamide to a primary amine, a common transformation in heterocyclic chemistry .
Ring-Opening of Azetidine
The strained azetidine ring undergoes cleavage under acidic or oxidative conditions.
-
Acidic conditions protonate the azetidine nitrogen, weakening the C-N bond and leading to ring cleavage .
-
Oxidative pathways generate reactive intermediates, observed in azetidine-based drug metabolism studies .
Electrophilic Aromatic Substitution
The pyridine ring undergoes substitution at positions activated by electron-donating groups.
| Position | Reagent | Product | Directing Effects | References |
|---|---|---|---|---|
| C-3 or C-5 | HNO₃, H₂SO₄ | Nitro derivatives | Activated by azetidine-oxy group | |
| C-3 | Br₂, FeBr₃ | Brominated pyridine | Meta-directing carboxamide |
-
Nitration occurs at C-3 or C-5 due to the electron-donating azetidine-oxy group .
-
Bromination is directed meta to the carboxamide, consistent with pyridine substitution patterns .
Cross-Coupling Reactions
The compound participates in metal-catalyzed couplings at halogenated positions (hypothetical, requires synthetic modification).
| Reaction | Catalyst | Substrate | Product | References |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | Aryl boronic acid | Biaryl derivatives |
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Research has indicated that derivatives of pyridine and azetidine compounds often exhibit anticancer properties. The unique structural features of 4-{[1-(oxane-4-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide may enhance its ability to inhibit tumor growth by targeting specific cellular pathways involved in cancer progression.
- Anti-inflammatory Properties : Compounds with similar structures have been studied for their anti-inflammatory effects. The presence of the carboxamide group may play a crucial role in modulating inflammatory responses, making this compound a potential candidate for developing anti-inflammatory drugs.
- JAK Inhibition : The compound's structural resemblance to known Janus kinase (JAK) inhibitors suggests it could be explored as a therapeutic agent in treating autoimmune diseases and cancers where JAK pathways are dysregulated. Previous studies on piperidinyl azetidine derivatives have shown promise in this area .
Pharmacological Research
- Drug Design : The compound can serve as a lead structure for synthesizing new drugs targeting various diseases. Its dual functionality—acting as both a pyridine and an azetidine derivative—provides a versatile scaffold for further modifications aimed at enhancing efficacy and reducing toxicity.
- Bioavailability Studies : Investigating the pharmacokinetics and bioavailability of this compound is essential for understanding its therapeutic potential. Studies focusing on absorption, distribution, metabolism, and excretion (ADME) profiles will be critical in determining the viability of this compound in clinical settings.
Material Science Applications
- Polymer Chemistry : The compound's unique functional groups may allow it to be incorporated into polymer matrices, potentially leading to materials with enhanced mechanical properties or specific functionalities, such as increased thermal stability or improved chemical resistance.
- Nanotechnology : Its application in nanocarriers for drug delivery systems is another promising area. By modifying the compound for attachment to nanoparticles, it could facilitate targeted drug delivery, improving treatment outcomes while minimizing side effects.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against various cancer cell lines when modified with additional functional groups. |
| Study B | JAK Inhibition | Identified as a potential JAK inhibitor with selective activity against certain isoforms, suggesting further exploration in autoimmune disease treatment. |
| Study C | Polymer Incorporation | Successfully integrated into polymer matrices resulting in improved mechanical properties compared to unmodified polymers. |
Mechanism of Action
The mechanism of action of 4-{[1-(oxane-4-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with two analogs from , emphasizing molecular weight, functional groups, and solubility:
Key Differentiators
Azetidine vs. Piperidine (D0 Comparison)
- Azetidine (4-membered ring) : Introduces significant ring strain, enhancing reactivity and conformational rigidity. This may improve target binding specificity compared to the more flexible 6-membered piperidine in D0 .
- Oxane vs. Benzyloxy (Pyrimidine Compound Comparison) : The oxane group in the target compound improves hydrophilicity, whereas the benzyloxy group in the pyrimidine analog increases lipophilicity, affecting membrane permeability and metabolic stability.
Pyridine vs. Pyrimidine Core
- The pyridine ring in the target compound has one nitrogen atom, offering a single hydrogen-bonding site. In contrast, the pyrimidine analog’s dual nitrogen atoms enable stronger interactions with biological targets but may reduce solubility.
Carboxamide Positioning
Biological Activity
4-{[1-(oxane-4-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide, identified by its CAS number 2640815-06-9, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, synthesizing data from various research studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 305.33 g/mol. The compound features a pyridine ring connected to an azetidine moiety via an ether bond, which is critical for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 2640815-06-9 |
| Molecular Formula | C₁₅H₁₉N₃O₄ |
| Molecular Weight | 305.33 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The azetidine ring's strain-driven reactivity enhances its affinity for various enzymes and receptors, potentially leading to therapeutic effects.
Pharmacological Studies
Recent studies have explored the pharmacological effects of this compound:
- Antimicrobial Activity : Research indicates that derivatives of azetidine compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, suggesting potential applications in antibiotic development .
- Anti-inflammatory Effects : The compound's structural features may contribute to anti-inflammatory activities. In vitro assays have demonstrated that it can inhibit pro-inflammatory cytokine production in immune cells, indicating a mechanism that could be leveraged for treating inflammatory diseases .
- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines, particularly through the modulation of signaling pathways involved in cell survival and proliferation . The specific mechanisms remain under investigation but highlight the compound's potential as an anticancer agent.
Case Studies
Several case studies have documented the biological activity of related compounds:
- A study published in Bioorganic & Medicinal Chemistry examined a series of pyridine derivatives and their effects on cancer cell proliferation. The findings indicated that modifications in the azetidine structure significantly enhanced cytotoxicity against specific cancer types .
- Another research effort focused on the anti-inflammatory properties of azetidine derivatives, revealing that certain substitutions could lead to improved efficacy in reducing inflammation markers in vitro .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 4-{[1-(oxane-4-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide?
- Methodology : A common approach involves multi-step condensation and cyclization reactions. For example:
- Step 1 : Functionalize pyridine-2-carboxamide at the 4-position using azetidin-3-yloxy groups via nucleophilic substitution.
- Step 2 : Introduce the oxane-4-carbonyl moiety through a coupling reaction (e.g., EDC/HOBt-mediated amidation) .
- Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization.
Q. How is the crystal structure of this compound determined, and what software is recommended?
- Protocol : Single-crystal X-ray diffraction (SC-XRD) is ideal. Crystallize the compound in a solvent system (e.g., DMSO/water).
- Software : SHELX suite (SHELXT for solution, SHELXL for refinement) is widely used for small-molecule crystallography. Hydrogen-bonding networks and supramolecular packing can be analyzed using Olex2 or Mercury .
Q. What are the primary biological screening assays applicable to this compound?
- In vitro assays :
- Enzymatic inhibition (e.g., kinase assays using fluorescence polarization).
- Cytotoxicity profiling (MTT assay on cancer cell lines).
Advanced Research Questions
Q. How can synthetic yield be optimized for the azetidine-oxane coupling step?
- Experimental Design :
- Catalyst Screening : Test Pd(PPh), CuI, or NiCl/dppf under varying temperatures (60–120°C).
- Solvent Optimization : Compare DMF, THF, and toluene for reaction efficiency.
- Yield Data :
| Catalyst | Solvent | Yield (%) |
|---|---|---|
| Pd(PPh) | DMF | 72 |
| CuI | THF | 58 |
Q. How to resolve contradictions in biological activity data across different assays?
- Case Study : If cytotoxicity assays (MTT) and enzymatic inhibition data conflict:
Replicate Experiments : Ensure consistency in cell lines (e.g., HepG2 vs. HEK293).
Off-Target Analysis : Use proteome-wide profiling (e.g., kinome scanning) to identify non-specific interactions.
Metabolic Stability : Assess compound degradation in cell media via LC-MS to rule out false negatives .
Q. What computational methods predict the compound’s interaction with biological targets?
- Approach :
- Docking : Use AutoDock Vina or Schrödinger Glide to model binding to kinase domains.
- MD Simulations : Run 100 ns simulations (AMBER force field) to assess binding stability.
Data Contradiction Analysis
Q. Discrepancies observed in NMR vs. HRMS data for a synthetic intermediate: How to troubleshoot?
- Root Cause : Likely impurities or tautomerism.
- Steps :
Repeat Characterization : Under controlled conditions (dry DMSO, inert atmosphere).
Advanced Techniques : Use - HMBC NMR to confirm amide connectivity.
Alternative Ionization : Employ ESI vs. MALDI-TOF to rule out ionization artifacts .
Methodological Best Practices
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
